![molecular formula C32H47F5O3S B12428396 (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol
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Overview
Description
Fulvestrant (R enantiomer) is a selective estrogen receptor degrader used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It functions by binding to estrogen receptors and promoting their degradation, thereby inhibiting estrogen signaling pathways that contribute to cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fulvestrant (R enantiomer) involves multiple steps, including the formation of key intermediates and the incorporation of specific functional groupsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of Fulvestrant (R enantiomer) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired enantiomer. Quality control measures are implemented to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fulvestrant (R enantiomer) undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The ketone groups in the steroidal backbone can be reduced to alcohols.
Substitution: The fluorine atoms in the pentafluoropentyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pentafluoropentyl derivatives.
Scientific Research Applications
The compound (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol, also known as Fulvestrant, is a non-polymer with the molecular formula C32H47F5O3S and a molecular weight of 606.771 Da .
Chemical Identifiers
The chemical identifiers of Fulvestrant are :
- Systematic Name (OpenEye OEToolkits) : (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentakis(fluoranyl)pentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- SMILES : FC(F)(F)C(F)(F)CCCS(=O)CCCCCCCCCC2Cc1c(ccc(O)c1)C3C2C4C(C)(CC3)C(O)CC4
Tryptophan-Kynurenine Metabolic Pathway
Research indicates that the tryptophan (Trp)-kynurenine (KYN) metabolic pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key byproducts and enzymes in this pathway, such as KYN, quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their potential roles as risk factors, biomarkers, or targets for therapeutic interventions .
Neuroprotection
KYN metabolites, particularly kynurenic acid (KYNA), have garnered attention in neurobiology for their modulation of NMDA receptors . KYNA exhibits potent antioxidant properties and acts as a non-competitive antagonist of NMDA receptors, contributing to the preservation of neuronal health . Studies have demonstrated KYNA's neuroprotective effects in experimental models of brain disorders, such as Alzheimer's disease (AD) and Huntington's disease (HD), through its inhibition of NMDA receptors .
Picolinic acid (PA), another metabolite in the KYN pathway, exhibits dual antioxidant and pro-oxidant properties depending on the context . While PA can enhance the generation of reactive oxygen species (ROS) and accelerate oxidation reactions, it has also shown antioxidant properties in certain conditions, such as reducing oxidative stress in diabetic rats . This variability highlights the complexities of PA's function in various biological systems .
Indoxyl Sulfate Pathway
In the indoxyl sulfate (INS) pathway, tryptophanase (TNA) converts Trp to indole, which is then metabolized into indoxyl and subsequently INS . INS also exhibits a dual role as both a pro-oxidant and antioxidant, with effects that are context- and concentration-dependent . In chronic kidney disease (CKD), INS primarily acts as a pro-oxidant, promoting oxidative stress and inflammation . However, under normal physiological conditions, INS can have antioxidant effects by scavenging radicals and protecting against lipid oxidation .
Indole-3-Propionic Acid Pathway
Mechanism of Action
Fulvestrant (R enantiomer) exerts its effects by competitively and reversibly binding to estrogen receptors in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from activating its signaling pathways. The degradation of estrogen receptors results in the inhibition of cell proliferation and induces apoptosis in estrogen receptor-positive cancer cells .
Comparison with Similar Compounds
Fulvestrant (R enantiomer) is unique among selective estrogen receptor degraders due to its high affinity for estrogen receptors and its ability to promote receptor degradation without agonist effects. Similar compounds include:
Tamoxifen: A selective estrogen receptor modulator with partial agonist effects.
Raloxifene: Another selective estrogen receptor modulator with both agonist and antagonist effects.
Elacestrant: An oral selective estrogen receptor degrader currently in development.
Fulvestrant (R enantiomer) stands out due to its pure antagonist activity and its effectiveness in patients who have developed resistance to other endocrine therapies .
Biological Activity
The compound (7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-triene-3,17-diol is better known as Fulvestrant. It is a selective estrogen receptor downregulator (SERD) primarily used in the treatment of hormone receptor-positive breast cancer. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C32H47F5O3S
- Molecular Weight : 606.77 g/mol
- CAS Number : 129453-61-8
Fulvestrant functions as a pure estrogen receptor antagonist. It binds to estrogen receptors (ERα and ERβ) and promotes their degradation. This action leads to the inhibition of estrogen-driven cell proliferation in breast cancer cells. Unlike other anti-estrogens, Fulvestrant does not exhibit agonistic activity in any tissue.
Antitumor Effects
Fulvestrant has shown significant efficacy in various studies focused on breast cancer treatment:
- Cell Proliferation Inhibition : In vitro studies demonstrated that Fulvestrant effectively reduces the proliferation of estrogen-responsive MCF-7 breast cancer cells at a concentration of 0.29 nM .
- Tumor Growth Suppression : Animal models have indicated that Fulvestrant administration leads to a marked reduction in tumor size and growth rate in xenograft models of breast cancer .
- Combination Therapy : Research has shown that combining Fulvestrant with other therapeutic agents enhances its antitumor effects. For instance, it has been used alongside CDK4/6 inhibitors to overcome resistance in ER-positive breast cancer .
Pharmacokinetics
Fulvestrant is administered via intramuscular injection and exhibits a half-life of approximately 40 days. Its pharmacokinetic profile allows for less frequent dosing compared to other anti-estrogens.
Case Studies
Several clinical trials have evaluated the effectiveness of Fulvestrant:
- EFECT Trial : A phase III trial comparing Fulvestrant with anastrozole in postmenopausal women with ER-positive breast cancer showed that Fulvestrant was equally effective but had a different side effect profile .
- FALCON Trial : This trial demonstrated that Fulvestrant significantly improved progression-free survival compared to anastrozole in patients with advanced breast cancer .
Research Findings
Recent studies have highlighted the following key findings regarding Fulvestrant's biological activity:
Study | Findings |
---|---|
FALCON Trial | Improved progression-free survival in advanced breast cancer patients compared to anastrozole |
EFECT Trial | Comparable efficacy to anastrozole with distinct side effect profiles |
Preclinical Models | Significant tumor growth inhibition in ER-positive xenograft models |
Properties
Molecular Formula |
C32H47F5O3S |
---|---|
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-[(R)-4,4,5,5,5-pentafluoropentylsulfinyl]nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41-/m1/s1 |
InChI Key |
VWUXBMIQPBEWFH-CIAKRVSBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCC[S@@](=O)CCCC(C(F)(F)F)(F)F |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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